molecular formula C16H13ClFNO5 B1265798 Flumiclorac CAS No. 87547-04-4

Flumiclorac

Cat. No. B1265798
CAS RN: 87547-04-4
M. Wt: 353.73 g/mol
InChI Key: GQQIAHNFBAFBCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Flumiclorac, specifically flumiclorac-pentyl, has been improved from the traditional process. Initially starting with p-fluorophenol, the new synthesis involves several steps including chlorination, etherification, nitrification, reduction, and condensation. This process yields a product with over 95% purity and a yield of 33% (Shen De-long, 2009). Another study outlines a similar process starting with p-fluorophenol and achieving a total product yield of 55.42% with purity higher than 98% (Zhou Zhi-lian, 2009).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agronomy , specifically weed science .

Summary of the Application

Flumiclorac is used as a herbicide for controlling weeds in soybean cultivation . It selectively controls weeds post-emergence by inhibiting protoporphyrinogen oxidase (Protox) .

Methods of Application

Field applications of Flumiclorac were conducted at different times of the day (6:00 A.M., 2:00 P.M., and 10:00 P.M.) to study the influence of environmental conditions on its efficacy .

Results or Outcomes

The results indicated that environmental conditions at the time of application strongly influence soybean tolerance and weed control with Flumiclorac . The greatest soybean injury occurred from Flumiclorac applications at 6:00 A.M. compared with applications at 2:00 P.M. or 10:00 P.M .

Selectivity in Plant Species

Specific Scientific Field

This application is in the field of Plant Physiology .

Summary of the Application

Studies were conducted to determine the physiological basis for Flumiclorac selectivity in five plant species .

Methods of Application

Greenhouse and laboratory studies were conducted to evaluate Flumiclorac retention, absorption, translocation, and metabolism in different plant species .

Results or Outcomes

The studies found that decreased herbicide retention, absorption, and translocation coupled with increased metabolism contributed to the tolerance of certain plant species to Flumiclorac .

Environmental Effects on Efficacy

Specific Scientific Field

This application is in the field of Environmental Science .

Summary of the Application

The effect of environmental factors such as temperature, light intensity, time to initial light exposure, relative humidity, and the presence of dew on the efficacy of Flumiclorac was evaluated in laboratory trials .

Methods of Application

The study involved varying environmental conditions and observing the effects on the activity of Flumiclorac on common lambsquarters and redroot pigweed .

Results or Outcomes

Increasing temperature from 10 to 40 C increased Flumiclorac activity on common lambsquarters by 87% and on redroot pigweed by 60% . The presence of dew reduced herbicidal activity of Flumiclorac on common lambsquarters by 5% and redroot pigweed control by 20% .

Adjuvant Effects on Efficacy and Crop Tolerance

Specific Scientific Field

This application is in the field of Agronomy .

Summary of the Application

Adjuvants influence weed control and crop tolerance provided by postemergence (POST) herbicides . The effects of adjuvants on weed control and corn and soybean tolerance with Flumiclorac were evaluated .

Methods of Application

The study involved the application of Flumiclorac with different adjuvants and observing the effects on weed control and crop tolerance .

Results or Outcomes

The addition of an adjuvant increased weed control with Flumiclorac, but did not affect corn and soybean tolerance to the herbicide . Enhanced weed control from the addition of an adjuvant resulted from an increase in Flumiclorac foliar absorption .

properties

IUPAC Name

2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQIAHNFBAFBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236453
Record name Flumiclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumiclorac

CAS RN

87547-04-4
Record name Flumiclorac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87547-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumiclorac [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumiclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMICLORAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
991
Citations
JC Fausey, KA Renner - Weed Science, 2001 - cambridge.org
… CGA-248757 and flumiclorac activity on redroot … flumiclorac activity increased 91 and 99%. Time to initial light exposure and relative humidity did not affect CGA-248757 or flumiclorac …
Number of citations: 61 www.cambridge.org
JC Fausey, D Penner, KA Renner - Weed Science, 2000 - cambridge.org
… Species sensitivity to CGA-248757 and flumiclorac was evaluated by comparing … to flumiclorac than CGA-248757, Brassica kaber was sensitive to CGA248757 but tolerant of flumiclorac…
Number of citations: 11 www.cambridge.org
VK Nandula, KN Reddy, CH Koger, DH Poston… - Weed Science, 2012 - cambridge.org
Greenhouse and laboratory studies were conducted to confirm and quantify glyphosate resistance, quantify pyrithiobac resistance, and investigate interaction between flumiclorac and …
Number of citations: 104 www.cambridge.org
H Matsunaga, N Isobe, H Kaneko… - Journal of Agricultural …, 1997 - ACS Publications
Male and female Sprague-Dawley rats, 7 weeks old, were given a single oral dose of [phenyl- 14 C]-S-23031 [pentyl 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido)phenoxyacetate] …
Number of citations: 15 pubs.acs.org
JC Fausey, D Penner, KA Renner - Weed technology, 1999 - cambridge.org
… and flumiclorac applied alone and soybean tolerance with CGA-248757 and flumiclorac … greenhouse and field with CGA-248757 and flumiclorac were increased by the addition of an …
Number of citations: 13 www.cambridge.org
JC Fausey, KA Renner - Weed technology, 2001 - cambridge.org
… In corn, tank mixtures of CGA-248757 or flumiclorac plus atrazine, dicamba, or 2,4-D … CGA-248757 or flumiclorac. Tank mixtures of CGA-248757 or flumiclorac with primisulfuron plus …
Number of citations: 9 www.cambridge.org
H Matsunaga, N Isobe, H Kaneko… - Journal of Agricultural …, 1996 - ACS Publications
Male rats were orally given pentyl 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido)phenoxyacetate (flumiclorac pentyl, S-23031) labeled with 14 C at 250 (mg/kg)/day for 6 …
Number of citations: 10 pubs.acs.org
J Han, H Liu, P Guo, C Hao - Weed biology and management, 2002 - Wiley Online Library
Field trials were conducted in Taigu, Shanxi province, China, to evaluate the efficacy of flumioxazin plus acetochlor and flumiclorac‐pentyl plus clethodim applied to summer‐sown …
Number of citations: 17 onlinelibrary.wiley.com
JC Fausey, KA Renner - Weed technology, 2001 - cambridge.org
… PRE followed by CGA-248757 or flumiclorac POST provided greater than 85% control of … CGA-248757 or flumiclorac POST and imazethapyr plus CGA-248757 or flumiclorac POST …
Number of citations: 3 www.cambridge.org
JC Fausey - 1999 - search.proquest.com
… and flumiclorac … flumiclorac selectivity in five plant species. Enhanced herbicide metabolism contributed to the tolerance of redroot pigweed to fluthiacet and wild mustard to flumiclorac. …
Number of citations: 1 search.proquest.com

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